molecular formula C14H15FN2O4 B2740836 methyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate CAS No. 2108780-86-3

methyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Cat. No. B2740836
CAS RN: 2108780-86-3
M. Wt: 294.282
InChI Key: ICXBNBQHBMZQBZ-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

While specific synthesis methods for this compound were not found, imidazole derivatives can be synthesized using a variety of methods. For example, some imidazole derivatives have been synthesized using the Petasis reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Antiproliferative Effects in Breast Cancer

Research involving similar imidazole compounds has shown promising antiproliferative effects against various breast cancer cell lines. For example, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters exhibited notable antiproliferative effects in vitro, with some compounds showing greater efficacy than the reference compound cisplatin in breast cancer treatment (Karthikeyan et al., 2017).

Building Blocks for Active-Site Model Compounds

1-(o-hydroxyphenyl)imidazole carboxylic esters, similar to the queried compound, have been synthesized and serve as building blocks for creating new generations of active-site model compounds, particularly for cytochrome c oxidase (CcO). These compounds are significant for understanding proton transfer processes in CcO, which is crucial for respiratory functions (Collman et al., 2000).

Potential in Antihypertensive Treatment

Compounds structurally related to the queried molecule, like N-(biphenylylmethyl)imidazoles, have been identified as potent nonpeptide angiotensin II receptor antagonists. These compounds have shown significant antihypertensive effects upon oral administration, indicating their potential in hypertension treatment (Carini et al., 1991).

Crystal and Molecular Structures Analysis

Studies have been conducted on the crystal and molecular structures of similar imidazole derivatives, which can aid in understanding the properties and potential applications of these compounds in various scientific fields, including pharmaceuticals (Richter et al., 2023).

Metal-Organic Frameworks

Imidazole derivatives have been used to create novel metal–organic frameworks (MOFs) with diverse structures. These MOFs have potential applications in catalysis, gas storage, and sensing due to their unique chemical and physical properties (Sun et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, some imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

properties

IUPAC Name

methyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-21-14(20)13-11(7-18)17(8-16-13)6-12(19)9-2-4-10(15)5-3-9/h2-5,8,12,18-19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXBNBQHBMZQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C=N1)CC(C2=CC=C(C=C2)F)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate

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